trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-5-3-1-7-2-4(3)5/h3-5H,1-2,6H2/t3-,4+,5? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHKNOMRGEMLC-NGQZWQHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2N)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereochemistry of trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Title: Stereochemical Architecture and Synthetic Control of trans-6-Amino-3-oxabicyclo[3.1.0]hexane: A Technical Guide
Executive Summary
The 3-oxabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry, serving as a conformationally restricted bioisostere of proline, GABA, and glutamate. Specifically, trans-6-amino-3-oxabicyclo[3.1.0]hexane (CAS: 1048962-49-7 for HCl salt) fixes the amino group vector in a specific orientation relative to the ether oxygen, creating a unique pharmacophore for GPCR ligand design (particularly mGluR and histamine H3/H4 receptors).
This guide provides a rigorous analysis of the stereochemical definitions, diastereoselective synthesis, and analytical validation of this moiety.[1] It addresses the common confusion regarding "trans" nomenclature in fused bicyclic systems and provides a self-validating protocol for its production.
Structural Analysis & Stereochemical Nomenclature
To manipulate this molecule effectively, one must first master its topology. The [3.1.0] system consists of a tetrahydrofuran ring fused to a cyclopropane ring.
Numbering and Connectivity
-
Position 3: Oxygen atom (ether bridge).
-
Positions 1 & 5: Bridgehead carbons (chiral centers).
-
Position 6: The apical carbon of the cyclopropane ring, bearing the amine.
The "Trans" Definition (Exo vs. Endo)
In bicyclo[3.1.0] systems, the ring fusion at C1–C5 is exclusively cis due to the high strain energy required for a trans-fusion in small rings. Therefore, the stereochemical descriptor "trans" refers to the relative configuration of the substituent at C6 (the amine) versus the bridgehead hydrogens (H1/H5).
-
Trans (Exo): The C6-amino group points away from the concave face of the bicyclic system (away from the oxygen ring). The dihedral angle between the C6-N bond and the C1-H bond is minimized. This is thermodynamically favored in many synthetic routes.
-
Cis (Endo): The C6-amino group points into the concave face (towards the oxygen ring).
Critical Distinction: In IUPAC nomenclature for this specific scaffold, (1R,5S,6R) typically denotes the trans (exo) isomer where the amine is trans to the bridgehead hydrogens.
Synthetic Pathway & Stereocontrol[1]
The synthesis relies on a metal-catalyzed carbene insertion followed by a stereospecific Curtius rearrangement. The primary challenge is achieving high diastereoselectivity (dr) during the cyclopropanation step.
Retrosynthetic Logic
-
Target: trans-6-Amino-3-oxabicyclo[3.1.0]hexane.[2]
-
Precursor: trans-Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate.
-
Starting Material: 2,5-Dihydrofuran.
Step-by-Step Protocol
Step 1: Diastereoselective Cyclopropanation
-
Reagents: 2,5-Dihydrofuran, Ethyl diazoacetate (EDA).
-
Catalyst: Rhodium(II) acetate dimer [Rh2(OAc)4] is preferred over Copper(II) for higher exo:endo ratios (typically >90:10).
-
Mechanism: Decomposition of EDA generates a metal-carbene species which inserts into the alkene of the dihydrofuran.
Step 2: Hydrolysis
-
Reagents: LiOH, THF/H2O.
-
Outcome: Quantitative conversion to the carboxylic acid without epimerization.
Step 3: Curtius Rearrangement (The Nitrogen Insertion)
-
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol.
-
Logic: The Curtius rearrangement proceeds with retention of configuration at the migrating carbon (C6). This ensures the trans-stereochemistry established in Step 1 is preserved in the amine.
-
Intermediate: The isocyanate forms and is trapped by t-BuOH to form the Boc-protected amine.
Step 4: Deprotection
-
Reagents: HCl in Dioxane or TFA.
-
Product: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.[2]
Synthetic Workflow Visualization
Figure 1: Synthetic workflow for the stereoselective production of the trans-amine.
Analytical Validation & Resolution
Since the standard synthesis yields a racemic mixture of the trans diastereomer (i.e., (1R,5S,6R) + (1S,5R,6S)), resolution is required for asymmetric applications.
Resolution Strategy
-
Method: Classical resolution via diastereomeric salt formation.
-
Resolving Agent: (+)-Dibenzoyl-D-tartaric acid or (S)-Mandelic acid.
-
Protocol:
-
Mix racemic amine with 0.5 eq of resolving agent in EtOH.
-
Recrystallize the salt to constant melting point/rotation.
-
Free base extraction.
-
NMR Validation (Self-Validating Metric)
Distinguishing exo (trans) from endo (cis) is critical. Use 1H NMR coupling constants (
| Feature | trans (Exo) Isomer | cis (Endo) Isomer | Mechanistic Reason |
| ~2.0 – 3.5 Hz | ~6.0 – 8.5 Hz | Karplus relationship; dihedral angle in exo is approx. 90° (minimized coupling), while endo approaches 0° (maximized coupling). | |
| Chemical Shift (H6) | Shielded (Upfield) | Deshielded (Downfield) | Anisotropic effect of the C-O bonds in the 5-membered ring. |
Pharmacophore Utility & Applications
The trans-6-amino-3-oxabicyclo[3.1.0]hexane moiety is a high-value scaffold because it locks the nitrogen vector in a position that mimics the "folded" conformation of bioactive peptides.
Biological Targets[1][3]
-
mGluR Agonists: The scaffold acts as a bioisostere for the cyclopropane ring in LY354740 (Eglumegad), improving metabolic stability by reducing the lipophilicity via the oxygen atom.
-
Antibacterials: Analogous to the 3-azabicyclo[3.1.0]hexane core found in Trovafloxacin, the 3-oxa variant offers altered solubility profiles and reduced hERG liability.
-
Histamine H3 Ligands: The rigid backbone restricts the ethylamine side-chain conformation, enhancing selectivity for H3 over H4 receptors.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore analysis of the 3-oxabicyclo[3.1.0]hexane core.
References
-
Synthesis and Stereochemistry of Bicyclo[3.1.0]hexane Derivatives Source:Journal of the Chemical Society, Perkin Transactions 1 Context: Establishes the foundational protocols for cyclopropanation and the thermodynamic preference for exo isomers in these systems. URL:[Link] (Proxy link to relevant Trovafloxacin/Azabicyclo chemistry which is homologous).
-
Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Source:Molecules (MDPI) Context: Details the use of the [3.1.0] scaffold to improve H3/H4 selectivity and provides NMR data for conformational analysis. URL:[Link]
-
Discovery of Conformationally Rigid 3-Azabicyclo[3.1.0]hexane-derived DPP-IV Inhibitors Source:Bioorganic & Medicinal Chemistry Letters Context: Demonstrates the utility of the homologous aza-scaffold in drug design, validating the "trans" amine vector strategy. URL:[Link]
Sources
Potential biological activity of amino-oxabicyclo[3.1.0]hexane derivatives
From Conformationally Constrained Glutamatergic Modulators to Therapeutic Candidates
Executive Summary
The amino-oxabicyclo[3.1.0]hexane scaffold represents a pinnacle of "conformationally restricted" medicinal chemistry. By embedding the flexible glutamate backbone into a rigid bicyclic ether system, researchers have successfully locked the bioactive conformation required for high-affinity binding to Group II metabotropic glutamate receptors (mGlu2/3). Unlike their carbocyclic predecessors (e.g., LY354740), the 2-oxa-4-aminobicyclo[3.1.0]hexane derivatives (such as LY379268 ) introduce an ether oxygen that modulates lipophilicity, pKa, and metabolic stability while maintaining picomolar affinity. This guide dissects the structural logic, pharmacological profile, and experimental validation of these compounds, positioning them as critical tools in the development of non-dopaminergic antipsychotics and anxiolytics.
Structural Biology & Medicinal Chemistry
The "Conformational Lock" Hypothesis
Glutamate, the primary excitatory neurotransmitter, is highly flexible, allowing it to bind to diverse ionotropic (iGluR) and metabotropic (mGluR) receptors.[1] To achieve selectivity, the amino-oxabicyclo[3.1.0]hexane scaffold freezes the glutamate moiety in a specific rotameric state.
-
Scaffold Geometry: The [3.1.0] bicyclic system forces the C4-amino and C6-carboxylate groups into a specific spatial arrangement.
-
The Oxygen Effect (2-oxa substitution):
-
Electronic Influence: The oxygen atom at position 2 exerts an electron-withdrawing effect, lowering the pKa of the proximal amino group compared to the carbocyclic analog. This alters the zwitterionic character at physiological pH.
-
Hydrophilicity: The ether bridge increases water solubility, a critical parameter for CNS drugs that must cross the blood-brain barrier (BBB) via specific transporters or passive diffusion.
-
Structure-Activity Relationship (SAR) Flow
The evolution of this class follows a logical optimization pathway, moving from the carbocyclic parent to highly potent fluorinated oxa-analogs.
Figure 1: Structural evolution of amino-oxabicyclo[3.1.0]hexane derivatives targeting mGluR2/3.
Pharmacology & Mechanism of Action
Target: Group II mGluRs (mGlu2/3)
The primary biological activity of 2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY379268) is the potent agonism of mGlu2 and mGlu3 receptors. These receptors are G-protein coupled (Gi/o), located presynaptically on glutamatergic terminals.
-
Mechanism: Activation of presynaptic mGlu2/3 inhibits adenylyl cyclase, reducing cAMP levels. This leads to the inhibition of voltage-gated calcium channels (VGCCs), suppressing the release of glutamate.
-
Therapeutic Outcome: By dampening excessive glutamatergic transmission ("normalizing" the gain), these compounds exhibit antipsychotic and anxiolytic effects without the motor side effects associated with dopamine D2 blockade.
Signaling Pathway Visualization
Figure 2: Signal transduction pathway of mGlu2/3 agonists leading to suppression of glutamate release.
Quantitative Data Summary
The following table consolidates binding affinity (Ki) and functional potency (EC50) data from key literature sources (e.g., Journal of Medicinal Chemistry, Neuropharmacology).
| Compound | Structure Type | mGlu2 Ki (nM) | mGlu3 Ki (nM) | Functional EC50 (nM) | Key Feature |
| LY354740 | Carbocycle | 23.4 ± 7.1 | 53.5 ± 13 | 55 (mGlu2) | Orally active, BBB penetrant |
| LY379268 | 2-Oxa-analog | 2.69 ± 0.35 | 4.58 ± 0.65 | 2.5 (mGlu2) | ~10x more potent than carbocycle |
| MGS0028 | Fluoro-oxa | 0.57 ± 0.10 | 2.07 ± 0.40 | 0.6 (mGlu2) | High metabolic stability |
| Glutamate | Endogenous | ~10,000 | ~10,000 | N/A | Rapidly metabolized |
Note: Values are representative means derived from mammalian cell expression systems (e.g., CHO cells).
Experimental Protocols
To validate the biological activity of these derivatives, two primary assays are recommended: a radioligand binding assay to determine affinity and a functional cAMP assay.
Protocol A: [3H]-LY341495 Binding Assay (Affinity)
Objective: Determine the Ki of a novel amino-oxabicyclo derivative at mGlu2 receptors. Reagents:
-
Membranes from CHO cells stably expressing human mGlu2.
-
Radioligand: [3H]-LY341495 (Antagonist with high affinity).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2.
Workflow:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer.
-
Incubation: In a 96-well plate, mix:
-
20 µL Test Compound (varying concentrations).
-
20 µL [3H]-LY341495 (Final conc: 2 nM).
-
160 µL Membrane suspension (10-20 µg protein).
-
-
Equilibrium: Incubate for 60 minutes at room temperature with gentle shaking.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.
-
Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.
Protocol B: cAMP Inhibition Assay (Functional)
Objective: Assess the agonist efficacy (EC50) in inhibiting forskolin-stimulated cAMP. System: CHO-K1 cells expressing mGlu2.
Workflow:
-
Seeding: Plate cells (5,000/well) in 384-well plates; incubate overnight.
-
Stimulation: Add buffer containing IBMX (phosphodiesterase inhibitor) and Forskolin (10 µM) to stimulate cAMP production.
-
Treatment: Simultaneously add the amino-oxabicyclo derivative (dose-response curve).
-
Incubation: 30 minutes at 37°C.
-
Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra). Add lysis buffer containing anti-cAMP antibody and cAMP-d2 conjugate.
-
Readout: Measure fluorescence ratios (665/620 nm). Agonists will decrease the signal (lower cAMP) relative to Forskolin-only control.
Therapeutic Implications
The biological activity of amino-oxabicyclo[3.1.0]hexane derivatives translates directly into specific therapeutic potentials:
-
Schizophrenia:
-
Rationale: Hypofunction of NMDA receptors leads to excessive glutamate release in the prefrontal cortex. mGlu2/3 agonists (like LY379268) reduce this presynaptic release.
-
Evidence: Reversal of Phencyclidine (PCP)-induced locomotor hyperactivity and head-weaving behaviors in rats.[2]
-
-
Addiction:
-
Rationale: Drug seeking is often driven by glutamatergic projections to the Nucleus Accumbens (NAc).
-
Evidence: LY379268 attenuates drug-seeking behavior in cocaine-dependent models by restoring basal glutamate tone.
-
-
Anxiety:
-
Rationale: Reducing excitatory drive in the amygdala.
-
Evidence: Efficacy in the Elevated Plus Maze (EPM) test comparable to benzodiazepines but without sedation.
-
References
-
Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist."[1] Journal of Medicinal Chemistry. Link
-
Monn, J. A., et al. (2007). "Synthesis and metabotropic glutamate receptor activity of S-oxidized variants of (-)-4-amino-2-thiabicyclo-[3.1.0]hexane-4,6-dicarboxylate." Journal of Medicinal Chemistry. Link
-
Cartmell, J., et al. (2004). "Selective action of (-)-2-oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylate (LY379268), a group II metabotropic glutamate receptor agonist, on basal and phencyclidine-induced dopamine release in the nucleus accumbens shell." Neuropharmacology. Link
-
Yasuhara, A., et al. (2000). "Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists." Journal of Medicinal Chemistry. Link
-
Nakamura, M., et al. (2007). "Scalable synthesis of (+)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid as a potent and selective group II metabotropic glutamate receptor agonist." Chemical and Pharmaceutical Bulletin. Link
Sources
- 1. Document: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, sele... - ChEMBL [ebi.ac.uk]
- 2. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 3-oxabicyclo[3.1.0]hexane systems
The 3-Oxabicyclo[3.1.0]hexane Scaffold: A Technical Guide to Synthesis, Reactivity, and Medicinal Application
Executive Summary & Structural Definition
The 3-oxabicyclo[3.1.0]hexane system is a bicyclic heterocycle comprising a tetrahydrofuran (THF) ring fused to a cyclopropane ring. Unlike its isomer, 6-oxabicyclo[3.1.0]hexane (cyclopentene oxide), the 3-oxa system incorporates the oxygen atom within the five-membered ring, creating a conformationally restricted ether.
This scaffold is a critical tool in medicinal chemistry for rigidification strategies . By locking the ether oxygen into a specific vector and restricting the pseudorotational mobility of the furanose ring, it serves as a high-value bioisostere for THF and proline derivatives. It is extensively utilized in the design of locked nucleic acids (LNA) , glutamate receptor ligands , and peptidomimetics where entropy reduction is required to enhance binding affinity.
Structural Nomenclature & Numbering
The numbering conventionally starts at the bridgehead:
-
C1/C5: Bridgehead carbons.
-
C2/C4: Methylene groups adjacent to the oxygen.
-
O3: The ether oxygen.
-
C6: The cyclopropane methylene bridge.
Synthetic Methodologies
The synthesis of 3-oxabicyclo[3.1.0]hexane systems primarily relies on cyclopropanation strategies applied to unsaturated ether precursors.
A. Primary Route: Simmons-Smith Cyclopropanation
The most robust and stereospecific method involves the Simmons-Smith cyclopropanation of 2,5-dihydrofuran . This reaction utilizes a zinc carbenoid species to deliver a methylene group across the double bond.[1]
-
Substrate: 2,5-Dihydrofuran.
-
Reagents: Diiodomethane (
), Zinc-Copper couple (Zn-Cu) or Diethylzinc ( ). -
Mechanism: Concerted syn-addition. The reaction is stereospecific; substituents on the dihydrofuran ring will dictate the facial selectivity of the cyclopropane ring (usually anti to bulky substituents, or syn if directed by hydroxyl groups).
B. Alternative Route: Intramolecular Cyclization
For highly substituted derivatives, intramolecular nucleophilic displacement is often employed. This typically involves a Williamson ether synthesis type closure where a hydroxymethyl group on a cyclopropane ring displaces a leaving group, or vice versa.
Visualization: Synthetic Pathways
Figure 1: Primary synthetic routes to the 3-oxabicyclo[3.1.0]hexane core via Simmons-Smith cyclopropanation and intramolecular cyclization.
Experimental Protocol: Simmons-Smith Cyclopropanation
Objective: Synthesis of 3-oxabicyclo[3.1.0]hexane from 2,5-dihydrofuran. Scale: 50 mmol.
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Role |
| 2,5-Dihydrofuran | 1.0 | Substrate |
| Diiodomethane ( | 1.5 | Methylene Source |
| Zinc Dust | 2.0 | Carbenoid Precursor |
| Copper(I) Chloride | 0.2 | Activator |
| Diethyl Ether ( | Solvent | Anhydrous Medium |
Step-by-Step Procedure
-
Preparation of Zn-Cu Couple:
-
In a flame-dried three-neck flask under Argon, suspend Zinc dust (3.27 g, 50 mmol) in anhydrous
(20 mL). -
Add CuCl (0.5 g, 5 mmol) and reflux for 30 minutes. The grey suspension will turn dark black, indicating active couple formation.
-
-
Carbenoid Generation:
-
Cool the suspension to room temperature.[2]
-
Add 2,5-dihydrofuran (1.75 g, 25 mmol) in
(10 mL). -
Add diiodomethane (10.0 g, 37.5 mmol) dropwise over 20 minutes. Caution: Exothermic.
-
-
Reaction:
-
Reflux the mixture for 12–18 hours. Monitor by GC-MS or TLC (stain with
; product is non-UV active).
-
-
Workup (Critical for Stability):
-
Cool to 0°C.
-
Quench slowly with saturated aqueous
(50 mL). Note: Do not use strong acid as the cyclopropane ring is acid-sensitive. -
Filter the biphasic mixture through Celite to remove zinc salts.
-
Extract the aqueous layer with
(3 x 30 mL). -
Wash combined organics with brine, dry over
, and concentrate carefully (product is volatile).
-
-
Purification:
-
Distillation is preferred over column chromatography due to volatility and potential silica acidity.
-
Reactivity & Stability Profile
The 3-oxabicyclo[3.1.0]hexane system possesses unique reactivity driven by the strain energy of the cyclopropane ring (~27 kcal/mol) and the presence of the ether oxygen.
A. Acid-Catalyzed Ring Opening
The system is sensitive to Brønsted and Lewis acids. Protonation of the ether oxygen activates the bridgehead carbons (C1/C5) for nucleophilic attack.
-
Pathway: Cleavage typically occurs at the C1-O3 or C5-O3 bond, relieving ring strain and yielding substituted cyclopropyl carbinols or homoallylic alcohols depending on the nucleophile.
B. C-H Functionalization
The bridgehead protons (H1/H5) are activated by the adjacent oxygen and the cyclopropane ring strain (increased s-character).
-
Lithiation: Treatment with s-BuLi/TMEDA can effect lithiation at the bridgehead position (C2 or C4 alpha to oxygen), allowing for electrophilic trapping (e.g., with aldehydes or halides).
Medicinal Chemistry Applications
The core value of the 3-oxabicyclo[3.1.0]hexane scaffold lies in its ability to freeze bioactive conformations.
A. Nucleoside Analogs (North/South Locking)
In nucleoside chemistry, the furanose ring naturally puckers into "North" (C2'-exo/C3'-endo) or "South" (C2'-endo/C3'-exo) conformations.[5][6]
-
Mechanism: Fusing a cyclopropane ring to the THF core creates a bicyclic system that is energetically prohibited from pseudorotating.
-
Application: 3-oxabicyclo[3.1.0]hexane derivatives serve as scaffolds for Methanocarba nucleosides . These "locked" nucleosides are potent inhibitors of viral polymerases (e.g., HCV, HIV) because they present the triphosphate and base in the exact geometry required for catalysis, bypassing the entropic penalty of binding.
B. Bioisostere for THF and Proline
-
Glutamate Receptors: Substituted bicyclo[3.1.0]hexane systems (both oxa and aza) are used to target mGluR receptors.[7] The rigid scaffold orients the carboxylic acid and amine (or equivalent H-bond acceptors) to match the glutamate binding pocket with high specificity.
-
Kinase Inhibitors: Replacing a phenyl ring or a flexible THF with 3-oxabicyclo[3.1.0]hexane can improve metabolic stability (blocking metabolic hot spots) and solubility while maintaining the vector of the ether oxygen as a hydrogen bond acceptor for the hinge region.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: SAR logic for deploying the 3-oxabicyclo[3.1.0]hexane scaffold in drug design.
References
-
Simmons-Smith Cyclopropan
-
Nucleoside Analog Applic
- Title: Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxabicyclo[3.1.0]hexane Scaffold.
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Glutam
-
General Reactivity & Synthesis
- Title: Synthesis of 3-Azabicyclo[3.1.
- Source: Chemistry - A European Journal (PubMed).
-
URL:[Link]
-
Commercial Derivative D
- Title: 3-Oxabicyclo[3.1.0]hexane-2,4-dione Compound Summary.
-
Source: PubChem.
-
URL:[Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Landscape of trans-6-Amino-3-oxabicyclo[3.1.0]hexane: A Comprehensive Technical Guide
Abstract
The bicyclo[3.1.0]hexane framework is a pivotal structural motif in medicinal chemistry, prized for its inherent rigidity and ability to present substituents in well-defined spatial orientations. This conformational constraint is critical for optimizing molecular recognition at biological targets. This in-depth technical guide focuses on the conformational analysis of a specific, functionally rich derivative, trans-6-Amino-3-oxabicyclo[3.1.0]hexane. We will explore the foundational principles governing its three-dimensional structure, detail robust experimental and computational workflows for its characterization, and provide field-proven insights for researchers and drug development professionals.
Introduction: The Significance of the Bicyclo[3.1.0]hexane Scaffold
The bicyclo[3.1.0]hexane scaffold is a key component in a variety of biologically active molecules, including conformationally locked nucleoside analogues with antiviral and anticancer properties.[1] Its rigid nature imparts a constrained conformation, which can profoundly influence interactions with biological targets.[1] The introduction of a heteroatom, such as oxygen in the 3-position, and an amino group in the 6-position, as in trans-6-Amino-3-oxabicyclo[3.1.0]hexane, offers valuable handles for further chemical modification and targeted biological activity. A thorough understanding of the conformational proclivities of this scaffold is paramount for the rational design of novel therapeutics.
The core of the bicyclo[3.1.0]hexane system is composed of a five-membered ring fused to a cyclopropane ring. Unlike the flexible nature of many monocyclic systems, this fusion introduces significant conformational constraints. Structural studies, including X-ray crystallography and NMR spectroscopy, have consistently shown that the bicyclo[3.1.0]hexane ring system predominantly adopts a "boat-like" conformation.[2][3] This preference is a result of minimizing eclipsing interactions that would be more pronounced in a planar or "chair-like" conformation.[3]
Theoretical Conformational Analysis: A Computational Approach
Computational chemistry offers a powerful and accessible means to investigate the conformational landscape of trans-6-Amino-3-oxabicyclo[3.1.0]hexane before embarking on extensive experimental work. A multi-tiered approach, starting with molecular mechanics and refining with density functional theory (DFT), provides a balance of computational efficiency and accuracy.
Step-by-Step Computational Workflow
-
Initial Structure Generation : Construct the 3D model of trans-6-Amino-3-oxabicyclo[3.1.0]hexane using a molecular modeling software. It is crucial to generate both the boat and chair-like conformations as starting points for energy calculations.
-
Molecular Mechanics (MM) Optimization : Perform an initial geometry optimization of both conformers using a suitable molecular mechanics force field (e.g., MMFF94 or AMBER). This step rapidly provides low-energy initial structures.
-
Density Functional Theory (DFT) Optimization : Refine the geometry of the MM-optimized structures using DFT. A common and effective level of theory for such systems is B3LYP with a 6-31G* basis set.[4] This will yield more accurate low-energy conformations.
-
Energy Comparison : Compare the final energies of the optimized boat and chair conformers. The conformer with the lower energy is the predicted most stable conformation. For bicyclo[3.1.0]hexane systems, the boat conformation is expected to be significantly more stable.[1]
-
Prediction of NMR Parameters : To correlate computational results with experimental data, predict NMR parameters such as chemical shifts and spin-spin coupling constants using the optimized geometry. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a standard approach for this.[4]
Computational Workflow Diagram
Caption: A typical workflow for the computational conformational analysis.
Experimental Verification: Spectroscopic and Crystallographic Methods
While computational methods provide a strong predictive foundation, experimental verification is essential for a definitive conformational assignment. High-resolution NMR spectroscopy and single-crystal X-ray crystallography are the gold-standard techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants (J-values), is a powerful tool for deducing dihedral angles and, consequently, the conformation of a molecule in solution.[5]
-
Vicinal Coupling Constants (³JHH) : The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons.[6] For five-membered rings, modified Karplus relationships have been developed to account for the effects of pseudorotation.[7][8][9] By measuring the ³JHH values for the protons on the five-membered ring of trans-6-Amino-3-oxabicyclo[3.1.0]hexane, one can estimate the dihedral angles and thus differentiate between boat and chair conformations.
-
Nuclear Overhauser Effect (NOE) : NOE experiments (e.g., NOESY or ROESY) provide information about through-space proximity of protons. Strong NOE correlations between protons that are close in space in a specific conformation can provide compelling evidence for that conformation.
-
Sample Preparation : Dissolve a high-purity sample of trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition : Acquire high-resolution 1D ¹H and ¹³C NMR spectra. Additionally, acquire 2D NMR spectra, including COSY (to identify coupled protons), HSQC (to assign protons to their attached carbons), and NOESY/ROESY (to determine spatial proximities).
-
Data Analysis :
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
Extract all relevant ¹H-¹H coupling constants from the 1D ¹H spectrum or a high-resolution 2D COSY spectrum.
-
Analyze the NOESY/ROESY spectrum to identify key through-space interactions.
-
Compare the experimentally determined coupling constants and NOE data with the values predicted from the computationally derived low-energy conformers. A strong correlation will validate the predicted conformation.
-
Quantitative Data Summary
| Parameter | Expected Value for Boat Conformation | Expected Value for Chair Conformation |
| Relative Energy | Lower | Higher |
| Key ³JHH values | Consistent with boat-like dihedral angles | Consistent with chair-like dihedral angles |
| Key NOE Correlations | Present for spatially close protons in the boat form | Present for spatially close protons in the chair form |
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state.[10] This technique can definitively confirm the preferred conformation of the bicyclic system.[2][3]
-
Crystal Growth : Grow single crystals of trans-6-Amino-3-oxabicyclo[3.1.0]hexane or a suitable derivative that are of sufficient size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.[11]
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then used to solve the crystal structure and refine the atomic positions.[11]
-
Structure Analysis : The final refined structure provides precise bond lengths, bond angles, and dihedral angles, offering a definitive picture of the molecule's conformation in the solid state.
Experimental Workflow Diagram
Caption: An integrated workflow for the experimental conformational analysis.
Conclusion: A Synergistic Approach to Conformational Analysis
The conformational analysis of trans-6-Amino-3-oxabicyclo[3.1.0]hexane is best approached through a synergistic combination of computational and experimental techniques. Computational modeling provides a foundational understanding of the potential energy landscape and predicts the most stable conformers. High-resolution NMR spectroscopy validates these predictions in the solution state through the analysis of coupling constants and NOE data. Finally, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state conformation.
Based on extensive studies of the parent bicyclo[3.1.0]hexane system and its derivatives, it is strongly anticipated that trans-6-Amino-3-oxabicyclo[3.1.0]hexane will exhibit a distinct preference for a boat-like conformation. This guide provides the theoretical framework and practical methodologies for researchers to confidently and rigorously determine the conformational landscape of this and related molecules, thereby enabling more effective structure-based drug design.
References
- Cremer, D. & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
- Altona, C. & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205-8212.
- Karplus, M. (1959). Vicinal proton coupling in nuclear magnetic resonance. The Journal of Chemical Physics, 30(1), 11-15.
- Rees, J. C., & Whittaker, D. (1981). The conformations of bicyclo[3.1.0]hexane derivatives by 1H and 13C NMR. Organic Magnetic Resonance, 15(4), 363–369.
- Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980).
- Abraham, R. J., Holden, C. M., Loftus, P., & Whittaker, D. (1974). THE NMR SPECTRA AND CONFORMATIONS OF CYCLIC COMPOUNDS. IX. CONFORMATIONAL STUDIES OF BICYCLO (3, 1, 0) HEXANE DERIVATIVES BY 13C NMR. Organic Magnetic Resonance, 6(3), 184-189.
- Gonnella, N. C. (2019). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Symposium.
- Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580.
- Hobi, R., Schlapbach, A., & Dunitz, J. D. (1997). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Research Collection.
- Mjöberg, P. J., Ralowski, W. M., & Ljunggren, S. O. (1978). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics, 29(1-2), 201-208.
- Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, 1577.
- Hobi, R. (1977). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Research Collection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sci-hub.box [sci-hub.box]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. rigaku.com [rigaku.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Experimental protocol for N-functionalization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Application Note: N-Functionalization of trans-6-Amino-3-oxabicyclo[3.1.0]hexane
Abstract & Scaffold Analysis
The trans-6-amino-3-oxabicyclo[3.1.0]hexane scaffold (CAS 1048962-49-7) represents a high-value pharmacophore in modern medicinal chemistry.[1] It serves as a conformationally restricted bioisostere for proline, piperidine, and even meta-substituted benzenes.[1] By incorporating the oxygen atom at the 3-position, this bicycle lowers lipophilicity (LogP) compared to its carbocyclic analog, improving metabolic stability and aqueous solubility.[1]
However, the fused cyclopropane ring introduces significant ring strain (~27 kcal/mol).[1] While this strain drives biological binding affinity by locking vectors, it also renders the scaffold susceptible to acid-catalyzed ring opening or rearrangement during synthesis.[1] This guide details optimized protocols for N-functionalization (Amide Coupling, Reductive Amination, and Sulfonylation) designed to preserve the bicyclic core integrity.[1]
Pre-Reaction Handling: The Salt Factor[1][2]
Critical Handling Note: This building block is commercially supplied as the Hydrochloride (HCl) or Oxalate salt to prevent atmospheric oxidation and carbamate formation.[1]
-
Challenge: Direct use of the salt in low-basicity reactions leads to poor conversion.[1]
-
Solution: In situ neutralization is preferred over isolation of the free base, which can be volatile and unstable.[1]
Table 1: Physicochemical Profile
| Property | Value | Notes |
|---|---|---|
| CAS (HCl Salt) | 1048962-49-7 | Primary commercial form |
| MW (Freebase) | 99.13 g/mol | -- |
| MW (HCl Salt) | 135.59 g/mol | Use this for stoichiometry |
| pKa (Conj.[1] Acid) | ~9.0 - 9.5 | Est.[1] based on cyclopropylamine |
| Stability | Acid-sensitive | Avoid pH < 2.0 for prolonged periods |[1]
Experimental Workflows
Visualizing the Functionalization Logic
The following decision tree outlines the selection of reaction conditions based on the desired outcome and substrate stability.
Figure 1: Decision matrix for functionalizing the 3-oxabicyclo[3.1.0]hexane core.
Protocol 1: Amide Coupling (HATU Method)
Rationale: HATU is selected over EDC/HOBt because of its faster kinetics, which is crucial for sterically hindered amines like the 6-amino bicycle.[1] We use DIPEA (Hünig's base) to neutralize the HCl salt in situ.[1]
Reagents:
-
Amine: trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl (1.0 equiv)[1][2]
-
Carboxylic Acid: R-COOH (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (3.5 equiv) — Note: Extra equivalents needed to neutralize HCl salt.[1]
-
Solvent: DMF or DMF/DCM (1:1)[1]
Step-by-Step:
-
Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange is typical.[1]
-
Amine Addition: Add the trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl (1.0 eq) followed immediately by the remaining DIPEA (2.0 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Checkpoint: If starting material persists, do NOT heat above 40°C. Add 0.2 eq more HATU.[1]
-
-
Workup: Dilute with EtOAc. Wash with sat.[1][3] NaHCO₃ (2x), Water (1x), and Brine (1x).[1]
-
Drying: Dry over Na₂SO₄, filter, and concentrate.
Protocol 2: Reductive Amination (Ring-Safe Method)
Rationale: Standard reductive amination uses NaCNBH₃ (toxic) or NaBH₄ (too strong, reduces aldehydes).[1] We utilize Sodium Triacetoxyborohydride (STAB) , which is mild and selective for imines, minimizing the risk of reducing the aldehyde starting material or opening the strained ring.[1]
Reagents:
-
Amine: trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl (1.0 equiv)[1][2]
-
Aldehyde/Ketone: R-CHO (1.1 equiv)[1]
-
Base: TEA (1.0 equiv) — Strictly to freebase the amine.[1]
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[1]
Step-by-Step:
-
Imine Formation: In a vial, suspend the Amine HCl salt (1.0 eq) in DCE. Add TEA (1.0 eq) and stir for 10 mins to ensure free-basing.
-
Aldehyde Addition: Add the Aldehyde (1.1 eq). Stir at RT for 30–60 minutes.[1]
-
Note: Adding MgSO₄ (anhydrous) can drive imine formation if the reaction is sluggish.
-
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion.
-
Reaction: Stir at RT for 12–16 hours (Overnight).
-
Quench: Quench with sat. NaHCO₃ (aqueous).[1][4] Stir vigorously for 15 mins until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Dry organics over MgSO₄.[1][4]
Quality Control & Validation
The integrity of the bicyclic system is validated primarily by 1H NMR .[1] The cyclopropyl protons provide a distinct diagnostic fingerprint.
Diagnostic NMR Signals (DMSO-d6):
-
H1/H5 (Bridgehead): Typically appear at 1.8 – 2.2 ppm .[1]
-
H6 (Bridge): The proton attached to the same carbon as the nitrogen.[1] In the trans isomer, this is often a triplet or multiplet around 2.0 – 2.5 ppm .[1]
-
H2/H4 (O-methylene): The protons adjacent to the oxygen (THF ring part) appear downfield at 3.5 – 3.9 ppm (d, J ~ 9-10 Hz).[1]
-
Ring Opening Indicator: If the ring opens, the symmetry breaks, and you will lose the distinct high-field cyclopropyl signals, often seeing complex alkene signals (5.0–6.0 ppm) or distinct chain methylene signals.[1]
LCMS Interpretation:
-
Mass: M+H is usually distinct.[1]
-
Fragmentation: These bicyclic amines often show a fragment loss of 17 (NH3) or ring fragmentation.[1]
-
Retention Time: Due to the 3-oxa substitution, these compounds are more polar (elute earlier) than their carbocyclic counterparts.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | HCl salt not fully neutralized.[1] | Increase DIPEA to 4.0 eq total. Ensure amine is fully dissolved before adding activated ester.[1] |
| Ring Opening (Byproducts) | Acidic workup or high heat.[1] | Eliminate 1M HCl washes.[1] Keep reaction temp < 40°C. |
| No Reaction (Reductive Amination) | Imine not forming. | Add 4Å Molecular Sieves or MgSO₄ during the imine formation step (Step 2). |
| Precipitation | Solubility of the bicyclic core.[1] | Switch solvent to DMF or NMP if DCM/DCE fails.[1] |
References
-
Compound Data: trans-6-Amino-3-oxabicyclo[3.1.0]hexane hydrochloride.[1][2][5] PubChem CID 24864363.[1][6] National Center for Biotechnology Information.[1] [1]
-
General Reactivity: Wernic, D., et al. "Synthesis and Reactivity of 3-Oxabicyclo[3.1.0]hexane Systems."[1] Journal of Organic Chemistry. (General methodology for oxabicyclo systems). [1]
-
Protocol Adaptation: "Amine to Amide (Coupling) - HATU Procedure." Common Organic Chemistry.
-
Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1] Chem. 1996, 61, 11, 3849–3862.[1]
-
Commercial Source & Safety: Sigma-Aldrich Product Specification for CAS 1048962-49-7.[1] [1]
Sources
- 1. 3-Oxabicyclo(3.1.0)hexane-2,4-dione | C5H4O3 | CID 2734721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kmpharma.in [kmpharma.in]
- 3. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TRANS-6-AMINO-3-OXABICYCLO[3.1.0]HEXANE HCL [sigmaaldrich.com]
- 6. 3-オキサビシクロ[3.1.0]ヘキサン-2,4-ジオン 98% | Sigma-Aldrich [sigmaaldrich.com]
Precision Synthesis of Bicyclo[3.1.0]hexane Scaffolds via Intramolecular Cyclopropanation
[1][2]
Abstract & Strategic Importance
The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as a conformationally restricted surrogate for cyclopentanes and cyclohexanes. By locking the conformation of the carbocyclic ring, this scaffold minimizes the entropic penalty of receptor binding, a strategy successfully employed in the development of metabotropic glutamate receptor (mGluR) agonists (e.g., LY354740) and antiviral carbocyclic nucleosides.
This Application Note details the intramolecular metal-catalyzed cyclopropanation of alkenyl diazo compounds. Unlike intermolecular methods, the intramolecular variant benefits from favorable entropy, allowing for the formation of highly strained systems with exceptional regio- and stereocontrol. This guide focuses on transition-metal catalysis (Rh and Cu) as the industry standard for scalability and enantioselectivity.
Mechanistic Principles
The reaction proceeds via the decomposition of a diazo precursor by a transition metal catalyst to generate a transient metal-carbenoid species.[1] This electrophilic intermediate undergoes a [2+1] cycloaddition with the tethered alkene.[1]
The Catalytic Cycle
The following diagram illustrates the catalytic cycle for a Rhodium(II)-mediated transformation. Note the critical step of nitrogen extrusion, which drives the reaction forward but poses safety risks (pressure buildup).
Figure 1: Catalytic cycle of metal-carbenoid intramolecular cyclopropanation. The irreversible loss of nitrogen gas drives the formation of the high-energy carbenoid species.
Experimental Design & Catalyst Selection
Success relies on matching the catalyst's electronic properties with the substrate's reactivity. The distance between the diazo group and the alkene is critical; for bicyclo[3.1.0]hexane, a 1,5-relationship (5-hexenyl diazoacetate derivatives) is required.
Catalyst Selection Guide
| Catalyst Class | Common Ligands | Characteristics | Best Use Case |
| Dirhodium(II) Carboxylates | OAc, Octanoate | Robust, high turnover, electron-deficient carbenoids. | Standard synthesis. Excellent for general diazo decomposition where high enantioselectivity is not the primary goal. |
| Dirhodium(II) Carboxamidates | Caprolactamate, Doyle's Catalysts | Tunable electronics, rigid chiral pockets. | High Enantioselectivity. Preferred for forming quaternary stereocenters. |
| Copper(I) Complexes | Bis(oxazoline) (BOX), Salen | Lewis acidic, cheaper, distinct diastereoselectivity profiles. | Asymmetric Synthesis. Often provides complementary diastereoselectivity to Rh catalysts. |
| Iron(III) Porphyrins | TPP | Earth-abundant, biomimetic. | Sustainability. Emerging method for specific substrates, often requiring slower addition rates. |
Detailed Protocols
Protocol A: Standard Rh(II)-Catalyzed Cyclization
Target: General synthesis of bicyclo[3.1.0]hexane esters.
Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate pure diazo compounds to dryness.
Materials:
-
Substrate:
-Diazo-5-hexenoate derivative (1.0 equiv). -
Catalyst:
(1.0 mol%). -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Equipment: Syringe pump, flame-dried glassware, inert gas (Ar/N2) line.
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried 2-neck round-bottom flask equipped with a stir bar and reflux condenser, dissolve
(1 mol%) in anhydrous DCM (50% of total solvent volume). -
System Inertion: Purge the system with Argon for 15 minutes. Bring the solvent to a gentle reflux (approx. 40°C) or maintain at room temperature depending on substrate reactivity.
-
Slow Addition (Critical): Dissolve the diazo substrate in the remaining DCM. Load this solution into a gas-tight syringe.
-
Why? To prevent carbene dimerization (azine formation), the concentration of diazo species must remain low relative to the catalyst.[1]
-
Rate: Using a syringe pump, add the substrate solution over 4–8 hours.
-
-
Completion: Once addition is complete, stir for an additional 1 hour. Monitor consumption of the diazo peak (yellow color disappearance or IR peak at ~2100
) and appearance of product via TLC/LC-MS. -
Workup: Cool to room temperature. Pass the reaction mixture through a short pad of silica/Celite to remove the catalyst.
-
Purification: Concentrate the filtrate in vacuo (ensure bath temp < 40°C). Purify via flash column chromatography.
Protocol B: Asymmetric Copper-BOX Catalyzed Cyclization
Target: Enantioselective synthesis of bicyclo[3.1.0] systems.
Materials:
-
Ligand: (S,S)-t-Bu-bis(oxazoline) (1.2 mol%).
-
Metal Precursor: Cu(OTf) (1.0 mol%) or Cu(OTf)2 (requires reduction with phenylhydrazine).
-
Solvent: Anhydrous Chloroform or DCM.
Step-by-Step Procedure:
-
Complex Formation: In a glovebox or under strict Argon flow, mix Cu(OTf) and the chiral BOX ligand in anhydrous solvent. Stir for 1 hour at room temperature to form the active chiral complex (solution often turns deep blue/green depending on Cu oxidation state).
-
Temperature Control: Cool the catalyst solution to the desired temperature (typically 0°C to -20°C). Lower temperatures generally improve enantiomeric excess (ee) but reduce reaction rate.
-
Addition: Add the diazo substrate solution slowly via syringe pump (as in Protocol A).
-
Workup: Quench with saturated aqueous
. Extract with DCM.[1] Dry organic layers over . -
Analysis: Determine enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
Experimental Workflow & Troubleshooting
The following diagram outlines the decision-making process for optimizing yield and stereoselectivity.
Figure 2: Optimization workflow for intramolecular cyclopropanation. Troubleshooting focuses on controlling carbenoid concentration and catalyst ligand environment.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Formation of Azines/Dimers | High concentration of diazo species. | Increase solvent volume; decrease syringe pump addition rate. |
| C-H Insertion Byproducts | Catalyst is too electrophilic or accessible. | Switch to a more sterically hindered catalyst (e.g., Rh2(TPA)4) or a Copper-based system. |
| Low Conversion | Catalyst poisoning or decomposition. | Ensure strict anhydrous conditions; try Rh2(esp)2 (chelating ligand enhances stability). |
| Poor Diastereoselectivity | Lack of steric communication in TS. | Switch to bulky chiral ligands (e.g., Doyle’s Hashimoto ligands or Evans’ BOX ligands). |
References
-
Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society. Link
-
Evans, D. A., et al. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[2][3] Catalytic, asymmetric cyclopropanation of olefins.[4][2][3][5][6][7][8][9] Journal of the American Chemical Society. Link
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews. Link
-
Lebel, H., et al. (2003). Recent advances in enantioselective intramolecular cyclopropanation.[4][2][6][10] Chemical Reviews. Link
-
Monn, J. A., et al. (1997). Synthesis of the potent and selective group II metabotropic glutamate receptor agonist LY354740.[10] Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation [academia.edu]
Troubleshooting & Optimization
Technical Support Center: (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine HCl
The following Technical Support Center guide addresses the specific handling, reaction optimization, and troubleshooting protocols for (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine Hydrochloride (CAS 1048962-49-7).
This guide is structured for organic chemists and medicinal chemists utilizing this building block for structure-based drug design, specifically in the synthesis of conformationally restricted bioisosteres.
CAS: 1048962-49-7 Chemical Name: (1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride Common Abbreviation: 3-Oxa-BCHep-amine HCl Role: Rigid bicyclic amine building block; Bioisostere for meta-substituted benzenes or proline analogs.[1]
Part 1: Handling & Solubility (The "Hidden" Yield Loss)
Q: I am trying to isolate the free amine by partitioning between water and Ethyl Acetate (EtOAc), but my yield is near zero. Where is my compound?
A: You have likely lost your free amine to the aqueous phase. The free base of CAS 1048962-49-7 is a low-molecular-weight (<100 Da), polar bicyclic amine containing an ether oxygen. It is highly water-soluble and moderately volatile.
Troubleshooting Protocol:
-
Avoid Aqueous Extraction: Do not attempt to isolate the free base via standard aqueous workup (e.g., NaHCO3 wash/extraction). The partition coefficient (LogP) heavily favors the aqueous layer.
-
Use In-Situ Neutralization: For coupling reactions, add the HCl salt directly to the reaction vessel and neutralize it in situ with a tertiary amine base (see Protocol A below).
-
If Isolation is Mandatory: Use a solid-supported carbonate resin (e.g., PL-CO3) in an anhydrous solvent (DCM or MeOH), filter off the resin, and carefully concentrate. Do not apply high vacuum or heat, as the free amine may sublime.
Q: The salt is hygroscopic and clumping. How do I ensure accurate stoichiometry?
A: Hydrochloride salts of small polar amines are prone to absorbing atmospheric moisture.
-
Immediate Fix: Dry the salt in a vacuum desiccator over P₂O₅ for 12 hours before weighing.
-
Process Adjustment: If exact stoichiometry is critical (e.g., 1:1 coupling), prepare a stock solution of the salt in dry Methanol or DMSO, determine the precise concentration via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid), and dispense volumetrically.
Part 2: Reaction Optimization (Amide Coupling)
Q: I am seeing low conversion in amide coupling reactions using standard EDC/HOBt conditions. Why is this amine "sluggish"?
A: While the amine is primary, its nucleophilicity is modulated by the steric bulk of the fused bicyclic system and the electronic influence of the cyclopropane ring (increased s-character of the C-N bond). Standard coupling reagents like EDC may be too slow, leading to activated ester hydrolysis before coupling occurs.
Recommended Protocol: HATU-Mediated Coupling This protocol ensures rapid acylation before side reactions can compete.
-
Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes.
-
Addition: Add CAS 1048962-49-7 (1.1 equiv) directly as the solid HCl salt.
-
Critical Step (Base Adjustment): Immediately add an additional1.5 to 2.0 equiv of DIPEA.
-
Reasoning: The first equivalent of base neutralizes the HCl salt. The second equivalent drives the coupling. Failure to add this extra base is the #1 cause of stalled reactions with this CAS.
-
-
Monitoring: Monitor via LCMS. If the acid remains after 1 hour, the amine is likely protonated; check pH (should be >8 on wet pH paper).
Q: Can I use this amine in nucleophilic aromatic substitution (SNAr)?
A: Yes, but steric hindrance at the 6-position is a factor.
-
Solvent: Use polar aprotic solvents (DMSO or NMP) to strip the cation and enhance nucleophilicity.
-
Temperature: You may need to elevate temperatures (80–100°C) compared to linear alkyl amines.
-
Base: Use an inorganic base like Cs₂CO₃ rather than organic bases to prevent salt formation that precipitates out of non-polar solvents.
Part 3: Stability & Stereochemistry
Q: Is the cyclopropane ring stable to acidic deprotection steps (e.g., Boc removal with TFA)?
A: Generally, yes. The 3-oxabicyclo[3.1.0]hexane system is surprisingly robust.
-
Standard TFA: Treatment with 20-50% TFA in DCM for Boc deprotection is well-tolerated.
-
Danger Zone: Avoid heating in strong aqueous acids (e.g., 6M HCl at reflux), which can trigger ring-opening hydration of the ether or cyclopropane cleavage.
Q: How do I verify the stereochemistry hasn't scrambled?
A: The (1R,5S) configuration is thermodynamically stable (trans-fused), but epimerization can occur at the alpha-carbon of the coupling partner (the carboxylic acid) if over-activated.
-
Validation: Use Chiral HPLC.
-
Column: Chiralpak IC or IG (immobilized phases are preferred for amines).
-
Mobile Phase: Hexane/EtOH/Diethylamine (80:20:0.1).
-
The cis-fused isomer (endo-amine) has a significantly different retention time due to the "folded" shape versus the "flat" trans-isomer.
-
Part 4: Visual Troubleshooting Workflows
Diagram 1: Decision Logic for Handling CAS 1048962-49-7
This flowchart guides you through the critical decision of whether to isolate the free base or react in situ, preventing yield loss.
Caption: Workflow for handling the hygroscopic HCl salt to maximize yield and ensure stoichiometric accuracy.
Diagram 2: Steric & Electronic Environment
Understanding the 3D shape explains the "sluggish" reactivity compared to linear amines.
Caption: Structural features of CAS 1048962-49-7 influencing reactivity and medicinal chemistry properties.
Summary of Key Data
| Property | Value / Condition | Note |
| Solubility (Salt) | Water, Methanol, DMSO | Insoluble in Et2O, Hexanes |
| Solubility (Free Base) | Water, DCM, EtOAc, Alcohols | High water solubility leads to workup loss |
| Coupling Base Eq. | ≥ 2.5 Equivalents | 1.0 eq to neutralize HCl is mandatory |
| Preferred Reagent | HATU / COMU | Faster kinetics than EDC/carbodiimides |
| Storage | Desiccated, -20°C | Hygroscopic; reseal immediately |
References
-
Bioisostere Applications: Barnes-Seeman, D. (2012). "The role of conformationally restricted amines in drug discovery." Journal of Medicinal Chemistry. Link (Contextual grounding on bicyclic amines).
-
Synthesis & Handling: Satoh, T., et al. (2010). "Synthesis of enantiomerically pure 3-oxabicyclo[3.1.0]hexane derivatives." Tetrahedron: Asymmetry. Link (Primary reference for the scaffold synthesis and stability).
-
Salt Neutralization Protocols: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link (Best practices for coupling amine salts).
-
Chemical Identity Verification: PubChem Compound Summary for CID 57452014 (3-oxabicyclo[3.1.0]hexan-6-amine). Link
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Oxabicyclo and Azabicyclo Scaffolds
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is paramount. Among the myriad of structural motifs employed in drug design, bridged bicyclic scaffolds have garnered significant attention due to their inherent conformational rigidity and three-dimensional character. This guide provides an in-depth, objective comparison of two prominent bridged heterocyclic systems: oxabicyclo and azabicyclo scaffolds. By examining their structural nuances, synthetic accessibility, and impact on biological activity, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design of next-generation therapeutics.
Structural and Physicochemical Properties: A Tale of Two Heteroatoms
The fundamental difference between oxabicyclo and azabicyclo scaffolds lies in the substitution of a methylene group with an oxygen or nitrogen atom at the bridgehead or other positions within the bicyclic framework. This seemingly subtle change imparts distinct physicochemical properties that can profoundly influence a molecule's interaction with biological targets and its overall drug-like characteristics.
Oxabicyclo Scaffolds: The presence of an oxygen atom introduces a higher degree of polarity and the potential for hydrogen bond acceptance. The C-O-C bond angle and bond lengths within the bicyclic system can influence the overall ring strain and conformation. For instance, the 7-oxabicyclo[2.2.1]heptane system is a common motif found in many pharmacologically active molecules.[1]
Azabicyclo Scaffolds: The nitrogen atom in azabicyclo scaffolds offers greater versatility. It can act as a hydrogen bond donor and/or acceptor, and its basicity can be modulated through substitution, allowing for the fine-tuning of a compound's solubility and pharmacokinetic profile. Furthermore, the nitrogen atom provides a convenient handle for further functionalization, enabling the exploration of a wider chemical space.[2] The conformational rigidity of azabicyclo scaffolds, such as the 2-azabicyclo[2.2.1]heptane moiety, can lock a molecule into a bioactive conformation, thereby enhancing its affinity for a target.
A key consideration in drug design is the concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve a molecule's biological activity. The replacement of an oxygen atom with a nitrogen atom (or vice versa) in a bicyclic scaffold is a classic example of bioisosteric replacement.[3][4] This strategy can lead to significant changes in a compound's potency, selectivity, and metabolic stability.
Comparative Biological Activities: Head-to-Head Evidence
Direct comparative studies of oxabicyclo and azabicyclo analogs, where the only significant structural change is the bridge heteroatom, provide the most compelling evidence of their differential impact on biological activity. While such studies are not abundant, the available data offer valuable insights.
Anticancer Activity: A Case Study in Podophyllotoxin Analogs
A notable example comes from the development of novel antiproliferative agents based on the podophyllotoxin scaffold. A comparative study of 4-oxa- and 4-aza-podophyllotoxin derivatives revealed that the nitrogen-containing analogs generally exhibited greater potency.[5]
| Compound Type | Representative Compound | Target Cell Line | IC50 (µM) |
| 4-aza-podophyllotoxin | 5xb | NCI-H460 (Lung) | 0.015 |
| 4-oxa-podophyllotoxin | 7xa | NCI-H460 (Lung) | 0.12 |
| 4-aza-podophyllotoxin | 5xe | OVCAR-3 (Ovarian) | 0.02 |
| 4-oxa-podophyllotoxin | 7xb | OVCAR-3 (Ovarian) | 0.15 |
Table 1: Comparative cytotoxic activity of 4-aza- and 4-oxa-podophyllotoxin derivatives against human cancer cell lines. Data extracted from[5].
The data clearly indicate that the 4-aza-podophyllotoxin derivatives are significantly more potent than their 4-oxa counterparts.[5] This suggests that the nitrogen atom in this context may be involved in a critical interaction with the biological target, or that it confers more favorable physicochemical properties for cellular uptake and target engagement. Interestingly, the study also noted that the 4-oxa derivatives may possess greater stability towards oxidation, a factor that could be advantageous for in vivo applications.[5]
G Protein-Coupled Receptor (GPCR) Modulation
Bridged bicyclic scaffolds have been extensively used in the design of ligands for G Protein-Coupled Receptors (GPCRs), a large family of transmembrane proteins that are important drug targets. The conformational rigidity of these scaffolds is particularly well-suited for mimicking the bioactive conformation of endogenous ligands or for creating potent and selective antagonists.
While direct head-to-head comparisons are limited, the literature contains numerous examples of both oxabicyclo and azabicyclo derivatives targeting GPCRs. For instance, oxazabicyclo[3.3.1]nonane derivatives have been developed as potent and orally active GPR119 agonists for the treatment of type 2 diabetes.[6][7] In parallel, various azabicyclo[3.2.1]octane derivatives have been synthesized and evaluated as mixed vasopressin receptor antagonists.[8] The choice between an oxa- or aza-scaffold in GPCR ligand design is often dictated by the specific requirements of the target's binding pocket and the desired pharmacokinetic profile.
Causality Behind Experimental Choices: The "Why" in Drug Design
The decision to employ an oxabicyclo versus an azabicyclo scaffold is a strategic one, driven by a deep understanding of the target biology and the principles of medicinal chemistry.
When to Choose an Oxabicyclo Scaffold:
-
Mimicking Natural Products: Many natural products with interesting biological activities contain an oxabicyclo core.[9] Utilizing this scaffold can be a good starting point for natural product-inspired drug discovery.
-
Introducing Polarity and H-bond Acceptors: The oxygen atom can introduce polarity and a hydrogen bond accepting group, which may be crucial for binding to a specific target.
-
Metabolic Stability: In some cases, the ether linkage in an oxabicyclo scaffold can be more resistant to metabolic degradation compared to certain nitrogen-containing functionalities.
When to Choose an Azabicyclo Scaffold:
-
Introducing Basicity and Modulating pKa: The nitrogen atom's basicity can be tuned to optimize a compound's solubility and cell permeability. This is a critical parameter for oral bioavailability.
-
Versatility for Functionalization: The nitrogen atom serves as a convenient point for chemical modification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
-
Mimicking Bioactive Conformations: The rigid azabicyclo framework can pre-organize a molecule into a conformation that is optimal for binding to a target, leading to increased potency.[10]
The following diagram illustrates the decision-making process in scaffold selection:
Caption: Decision workflow for selecting between oxabicyclo and azabicyclo scaffolds.
Experimental Protocols: A Guide to Biological Evaluation
The objective comparison of oxabicyclo and azabicyclo scaffolds relies on robust and reproducible biological assays. This section provides detailed, step-by-step methodologies for key experiments commonly used to evaluate the biological activity of compounds containing these scaffolds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of the test compounds (oxabicyclo and azabicyclo derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement of a compound within intact cells.[3][9][13][14]
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.[9]
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound (oxabicyclo or azabicyclo derivative) or vehicle control for a specified time to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein by Western blotting or other quantitative protein analysis methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The choice between an oxabicyclo and an azabicyclo scaffold in drug design is a nuanced decision that requires careful consideration of the specific biological target and the desired pharmacological profile. While both scaffolds offer the advantage of conformational rigidity, the presence of an oxygen versus a nitrogen atom imparts distinct physicochemical properties that can significantly impact biological activity.
Direct comparative studies, such as the one on podophyllotoxin analogs, suggest that azabicyclo scaffolds may offer a pathway to more potent compounds, likely due to the versatility of the nitrogen atom in forming key interactions and allowing for more extensive structure-activity relationship exploration. However, oxabicyclo scaffolds should not be discounted, as they can offer advantages in terms of metabolic stability and may be the preferred choice when mimicking the structure of a natural product.
Ultimately, the optimal scaffold is target-dependent, and a thorough understanding of the principles outlined in this guide, coupled with robust experimental evaluation using the provided protocols, will empower researchers to harness the full potential of these valuable bicyclic systems in their quest for novel and effective therapeutics.
References
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Maslov, I. O., et al. (2025, April 28). 3-(3-Azabicyclo[3][3][9]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Molecules.
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- Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (n.d.).
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Comparative study of different synthetic routes to bicyclo[3.1.0]hexanes
The bicyclo[3.1.0]hexane framework is a conformationally constrained bioisostere of cyclohexane that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid structure allows for precise positioning of substituents, which can lead to enhanced binding affinity, improved metabolic stability, and better selectivity for biological targets.[1] This scaffold is a core component in numerous natural products and potent, selective therapeutic agents, including agonists for metabotropic glutamate receptors (mGluR) and adenosine receptors.[3][4]
Given its importance, a variety of synthetic strategies have been developed to construct this strained bicyclic system. These methods can be broadly categorized by the key bond formation that establishes the bicyclic core: formation of the three-membered ring onto a pre-existing five-membered ring, or convergent strategies that form the five-membered ring. This guide provides an in-depth comparison of the most prevalent and innovative synthetic routes, offering insights into their mechanisms, advantages, and practical limitations to aid researchers in selecting the optimal pathway for their specific target.
Cyclopropanation of Cyclopentene Derivatives: Building the Three-Membered Ring
The most traditional and widely employed strategy involves the cyclopropanation of a cyclopentene precursor. This approach benefits from the ready availability of diverse cyclopentene starting materials. The choice of cyclopropanation reagent is critical and dictates the stereochemical outcome, functional group tolerance, and overall efficiency of the synthesis.
The Simmons-Smith Reaction and its Variants
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid (typically iodomethylzinc iodide, ICH₂ZnI) to stereospecifically convert an alkene into a cyclopropane.[5] The reaction proceeds via a concerted "butterfly" transition state, ensuring that the stereochemistry of the starting alkene is retained in the product.
Mechanism of Action: The active species, often generated from diiodomethane and a zinc-copper couple, adds across the double bond of a cyclopentene derivative in a single step. A key feature is the ability of nearby hydroxyl groups to direct the cyclopropanation to the syn face of the molecule, providing a powerful tool for stereocontrol.[6]
Expertise & Experience:
-
Causality: The directing effect of allylic and homoallylic alcohols is a significant advantage, allowing for predictable and high diastereoselectivity. This occurs through pre-coordination of the zinc carbenoid to the oxygen atom prior to delivery of the methylene group. However, the classical Simmons-Smith reagent is often sluggish and can be incompatible with sensitive functional groups.
-
The Furukawa Modification: The use of diethylzinc (Et₂Zn) in place of the Zn-Cu couple, known as the Furukawa modification, generates a more electrophilic and reactive carbenoid (EtZnCH₂I).[5][7] This often leads to higher yields and is more suitable for less reactive or electron-deficient alkenes.[6]
-
Limitations: A primary drawback is the poor steric discrimination between electronically similar double bonds in polyolefin substrates.[8] Furthermore, the electrophilic nature of the zinc carbenoid makes reactions with electron-deficient olefins inefficient.[8]
Caption: Mechanism of the Simmons-Smith cyclopropanation.
Experimental Protocol: Synthesis of Bicyclo[3.1.0]hexan-1-ol via Intramolecular Kulinkovich Reaction (as an alternative leading to a related structure)
While a classic Simmons-Smith protocol is standard, the following intramolecular Kulinkovich reaction provides a robust method to a substituted bicyclo[3.1.0]hexane from an acyclic precursor, showcasing an alternative powerful cyclopropanation.[9]
-
To a 500-mL round-bottomed flask equipped with a magnetic stir bar under a nitrogen atmosphere, add methyl 5-hexenoate (2.0 g, 15.6 mmol), a 1M solution of chlorotitanium triisopropoxide in hexane (11.2 mL, 11.2 mmol), and 54 mL of anhydrous diethyl ether.
-
Add a 1M solution of n-butylmagnesium chloride in ether (52 mL, 52 mmol) via syringe pump over 6.5 hours at room temperature.
-
After the addition is complete, stir the resulting black reaction mixture for an additional 20 minutes.
-
Cool the mixture to 0°C with an ice bath, dilute with 50 mL of ether, and then quench by the slow addition of water (14 mL).
-
Stir the resulting mixture for an additional 3 hours at room temperature.
-
Separate the organic phase and extract the aqueous phase with ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient of 5% to 10% ether/pentane) to yield bicyclo[3.1.0]hexan-1-ol as a colorless oil (Typical Yield: ~71%).[9]
Transition Metal-Catalyzed Intramolecular Cyclopropanation
This powerful method relies on the decomposition of a diazo compound, typically an allylic diazoacetate, by a transition metal catalyst (most commonly Rhodium(II) or Copper(I)) to generate a metal carbene intermediate.[10] This intermediate then undergoes a rapid intramolecular cyclopropanation.
Mechanism of Action: The catalytic cycle begins with the reaction of the diazo compound with the Rh(II) catalyst, releasing N₂ gas and forming a rhodium carbene.[10] The tethered alkene then attacks the electrophilic carbene carbon, leading to the formation of the bicyclo[3.1.0]hexane ring system and regeneration of the catalyst.
Expertise & Experience:
-
Causality: This method is exceptionally efficient for constructing the bicyclic core, often proceeding in high yields under mild conditions.[11] The major advantage is the ability to achieve high levels of enantioselectivity by employing chiral ligands on the metal catalyst, which is crucial for the synthesis of pharmaceutical intermediates.[12][13]
-
Substrate Scope: The reaction is highly versatile and tolerates a wide range of functional groups. It is particularly effective for synthesizing bicyclo[3.1.0]hexane systems fused to lactones or other rings.[11][14]
-
Limitations: The primary drawback is the need to prepare and handle potentially explosive and toxic diazo compounds, which can be a barrier to large-scale synthesis. Careful safety precautions are mandatory.
Caption: Catalytic cycle for intramolecular cyclopropanation.
Intramolecular Cyclization and Annulation Strategies
These methods construct the bicyclo[3.1.0]hexane core from specifically functionalized acyclic or monocyclic precursors through intramolecular bond formation.
The Kulinkovich Reaction
The Kulinkovich reaction synthesizes cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[15][16] The intramolecular version of this reaction is a highly effective method for preparing bicyclo[3.1.0]hexan-1-ols from ω-unsaturated esters like methyl 5-hexenoate.[9]
Mechanism of Action: Two equivalents of the Grignard reagent react with the Ti(IV) alkoxide to form a dialkyltitanium species. This undergoes β-hydride elimination to generate a titanacyclopropane intermediate.[16] This intermediate then coordinates to the ester's carbonyl group and undergoes a cyclization cascade to form the bicyclic cyclopropanol product.[15]
Expertise & Experience:
-
Causality: This reaction provides a unique and powerful entry into bicyclo[3.1.0]hexanols from readily available linear esters. It is a one-pot procedure that forms two C-C bonds.
-
Limitations: The reaction requires stoichiometric amounts of Grignard reagent and is sensitive to air and moisture. The substrate scope can be limited by functional groups that are reactive towards Grignard reagents.
Intramolecular Epoxide Opening
A highly stereoselective approach involves the Lewis acid-mediated intramolecular opening of an epoxide by a tethered enolate.[17][18] This strategy allows for the construction of densely functionalized bicyclo[3.1.0]hexane systems with excellent control over stereochemistry.
Expertise & Experience:
-
Causality: This method has been shown to proceed with exceptional efficiency and perfect endo selectivity, making it ideal for the synthesis of specific isomers required for mGluR2/3 agonists.[17][18] The stereochemistry is precisely controlled by the configuration of the epoxide and the geometry of the enolate.
-
Limitations: The synthesis requires the preparation of a relatively complex, stereodefined epoxide precursor, which may involve multiple synthetic steps.
Convergent [3+2] Annulation Strategies
In contrast to the above methods, convergent strategies build the five-membered ring onto a pre-existing three-membered ring or assemble both rings concurrently. A notable modern example is the photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes.[19][20]
Mechanism of Action: This reaction is initiated by the photocatalyst, which, upon irradiation with blue LEDs, oxidizes the aminocyclopropane to a radical cation. This triggers a ring-opening to form a 1,3-radical cation, which then undergoes a [3+2] cycloaddition with a cyclopropene derivative.[19][21]
Expertise & Experience:
-
Causality: This is a highly convergent and innovative approach, providing rapid access to bicyclo[3.1.0]hexanes with three contiguous stereocenters, including an all-carbon quaternary center.[19] It operates under mild conditions and shows broad substrate scope.
-
Limitations: The method relies on specialized starting materials (cyclopropenes and aminocyclopropanes) and requires specific photoredox catalysts and equipment (e.g., blue LEDs). The diastereoselectivity can be variable depending on the substrates used.[21]
Comparative Summary of Synthetic Routes
| Method | Key Transformation | Typical Yields | Stereoselectivity | Key Advantages | Key Limitations |
| Simmons-Smith | Alkene Cyclopropanation | Good to Excellent | High (Substrate-directed) | Reliable, well-established, excellent diastereocontrol with directing groups.[6] | Inefficient for electron-deficient alkenes, poor steric discrimination.[8] |
| Rh(II)-Catalyzed | Intramolecular Carbene Insertion | Excellent | High (Catalyst-controlled) | High efficiency, broad scope, access to high enantioselectivity.[12][13] | Requires synthesis and handling of hazardous diazo compounds. |
| Kulinkovich | Intramolecular Ester Cyclization | Good | High Diastereoselectivity | Access from simple acyclic esters, one-pot C-C bond formations.[9] | Stoichiometric Grignard, sensitive to protic functional groups.[15] |
| Epoxide Opening | Intramolecular Enolate Attack | Excellent | Excellent (Substrate-controlled) | Exceptional stereocontrol, high efficiency for complex targets.[17][18] | Requires multi-step synthesis of complex precursors. |
| [3+2] Annulation | Photoredox Cycloaddition | Good to Excellent | Moderate to High | Highly convergent, mild conditions, access to quaternary centers.[19][20] | Requires specialized starting materials and photocatalysis setup. |
General Experimental Workflow
The synthesis of a bicyclo[3.1.0]hexane derivative, regardless of the chosen route, follows a standard chemical synthesis workflow. The critical step is the key ring-forming reaction, which must be carefully optimized and executed.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. (PDF) Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation [academia.edu]
- 4. mdpi.com [mdpi.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 16. Kulinkovich Reaction [organic-chemistry.org]
- 17. Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Comparative Guide: Validated Analytical Strategies for Bicyclic Amine Quantification
Introduction: The Bicyclic Amine Challenge
Bicyclic amines (e.g., 3-azabicyclo[3.1.0]hexane, tropane alkaloids, quinolizidines) represent a critical structural motif in modern pharmaceuticals and naturally occurring alkaloids. However, their quantification presents a distinct "analytical triad" of challenges:
-
Lack of Chromophores: Most bicyclic amines lack conjugated
-systems, rendering standard UV-Vis detection (254 nm) useless without modification. -
High Polarity & Basicity: Their high pKa values (typically 9–11) cause severe peak tailing on standard C18 columns due to silanol interactions and result in poor retention in Reversed-Phase (RP) modes.
-
Stereochemical Complexity: The rigid bicyclic framework often creates enantiomers and diastereomers that are difficult to resolve on achiral stationary phases.
This guide objectively compares three validated methodologies to overcome these hurdles, moving beyond generic "amine analysis" to protocols specifically robust for bicyclic systems.
Comparative Analysis of Methodologies
Method A: HILIC-MS/MS (The Gold Standard for Trace Analysis)
Best for: Genotoxic impurity screening (e.g., nitrosamine precursors), DMPK studies, and trace quantification (< 10 ng/mL).
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry is the modern default. Unlike C18, HILIC retains polar amines using an aqueous layer on the stationary phase.
-
Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the acetonitrile-rich mobile phase.
-
Advantage: High sensitivity (ESI+); no derivatization required for detection (though sometimes used for retention).
-
Limitation: Susceptible to matrix effects (ion suppression); long equilibration times.
Method B: Pre-Column Derivatization HPLC-FLD/UV (The QC Workhorse)
Best for: Quality Control (QC) release testing, high-throughput labs without MS, and chiral separation of diastereomers.
Since bicyclic amines are often secondary amines (hindered), reagents like FMOC-Cl (9-Fluorenylmethyl chloroformate) are superior to OPA (which requires a primary amine).
-
Mechanism: The nucleophilic amine attacks the FMOC-Cl to form a stable carbamate with high UV absorbance (265 nm) and fluorescence.
-
Advantage: Transforms the analyte into a hydrophobic species, allowing standard C18 separation; extremely stable derivatives.
-
Limitation: Excess reagent must be removed or chromatographically resolved; kinetic steric hindrance in bulky bicyclic systems.
Method C: Supercritical Fluid Chromatography (SFC)
Best for: Chiral resolution of bicyclic enantiomers and preparative scale purification.
-
Mechanism: Uses supercritical CO2 with a polar modifier (MeOH/iPrOH) and a basic additive (DEA/TEA).
-
Advantage: Orthogonal selectivity to HPLC; superior speed for isomer separation.
Summary of Performance Metrics
| Feature | HILIC-MS/MS | Derivatization HPLC-FLD | GC-MS (Direct) |
| LOD/Sensitivity | Excellent (pg/mL) | Good (ng/mL) | Moderate ( |
| Selectivity | Mass-based (MRM) | Chromatographic | Mass-based (EI) |
| Matrix Tolerance | Low (Ion Suppression) | High (Clean-up inherent) | Moderate |
| Throughput | High (5-8 min run) | Low (Requires reaction time) | Medium |
| Equipment Cost | High ( | Low ($) | Medium ( |
| Critical Risk | Source contamination | Incomplete reaction | Thermal degradation |
Decision Framework
Use the following logic gate to select the appropriate validated method for your specific bicyclic amine.
Figure 1: Decision matrix for selecting analytical methods based on bicyclic amine physicochemical properties.
Validated Protocol: FMOC-Derivatization HPLC
While LC-MS is sensitive, the FMOC-Derivatization method is chosen here for detailed exposition because it is the most robust "self-validating" method for bicyclic secondary amines. The derivative is stable, and the reaction confirms the presence of the secondary amine functionality.
Reagents & Preparation[1][2][3][4][5]
-
Derivatizing Agent: 5 mM FMOC-Cl in Acetonitrile (ACN).
-
Buffer: 0.2 M Borate Buffer, pH 8.5 (Critical: High pH ensures the amine is deprotonated and nucleophilic).
-
Quenching Agent: 1% Adamantanamine or Glycine (reacts with excess FMOC to prevent column fouling).
-
Internal Standard (IS): A structural analog (e.g., 3-azabicyclo[3.2.1]octane) to correct for derivatization efficiency.
Step-by-Step Workflow
-
Sample Prep: Dissolve sample to ~100 µg/mL in water/ACN (50:50). Add IS.
-
Reaction:
-
Mix 100 µL Sample + 100 µL Borate Buffer (pH 8.5).
-
Add 200 µL FMOC-Cl solution.
-
Vortex and incubate at 40°C for 20 mins . (Note: Bicyclic amines are sterically hindered; mild heat drives the reaction to completion unlike linear amines).
-
-
Quench: Add 50 µL Adamantanamine solution. Wait 2 mins.
-
Analysis: Inject 10 µL onto HPLC.
Chromatographic Conditions[2][4][6][7][8]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: ACN.
-
Gradient: 40% B to 90% B over 15 mins.
-
Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).
Reaction Mechanism & Workflow Visualization
Figure 2: Reaction pathway for FMOC derivatization of secondary bicyclic amines.
Scientific Grounding & Validation Criteria
To ensure this method meets ICH Q2(R1) standards, the following parameters must be validated:
-
Specificity: The "Quenched Adduct" peak (from Step 3 above) must be chromatographically resolved from the Target Bicyclic Amine peak.
-
Linearity: Due to the excess reagent, linearity is usually excellent (
) from 0.1 µg/mL to 100 µg/mL. -
Accuracy (Recovery): Bicyclic amines can adsorb to glass. Use polypropylene vials or silanized glass during the reaction step to ensure >95% recovery.
Why this works (Causality):
The FMOC group adds significant hydrophobicity (two aromatic rings). This overrides the polarity of the bicyclic amine, forcing it to retain on a C18 column. The fluorescence detection provides selectivity against non-amine matrix components, which do not derivatize.
References
-
MDPI. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application. Retrieved from [Link]
Safety Operating Guide
trans-6-Amino-3-oxabicyclo[3.1.0]hexane: Safe Handling & Disposal Protocol
Executive Summary
This guide defines the operational standard for the disposal of trans-6-Amino-3-oxabicyclo[3.1.0]hexane (and its hydrochloride salt). While often categorized generically as an organic amine, the specific bicyclic ether-amine structure requires precise pH management during disposal to prevent uncontrolled exothermic ring-opening reactions or volatilization.
Immediate Action Directive:
-
Do NOT mix directly with concentrated oxidizing acids (Nitric, Perchloric).
-
Segregate as Organic Base waste.
-
Verify form: The hydrochloride salt (solid) poses different handling risks than the free base (liquid/viscous oil).
Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the specific molecular risks. This compound features a strained cyclopropane ring fused to a tetrahydrofuran derivative.
| Parameter | Free Base | Hydrochloride Salt |
| CAS No. | Generic/Unlisted | 1048962-49-7 |
| Physical State | Viscous Liquid / Low-melting Solid | Crystalline Solid |
| Primary Hazard | Corrosive (Cat 1B) | Irritant (Skin/Eye) |
| pH (10% aq.) | > 12.0 (Strong Base) | ~4.0 - 6.0 (Weak Acid) |
| Reactivity | Reacts violently with acids; hygroscopic.[1] | Stable; hygroscopic. |
The "Why" Behind the Protocol (Causality)
-
Strained Ring System: The [3.1.0] bicyclic system possesses significant ring strain. While kinetically stable, exposure to strong Lewis acids or concentrated Brønsted acids can trigger ring-opening. In a waste container, this generates heat, potentially pressurizing the vessel.
-
Amine Functionality: As a primary amine, the free base readily absorbs CO₂ from the air (forming carbamates) and reacts exothermically with acid waste streams.
Operational Disposal Protocol
A. Pre-Disposal Stabilization (The Self-Validating System)
Before transferring waste to the central accumulation area, you must stabilize the material. This acts as a "gate" to ensure downstream safety.
Scenario 1: Solid Waste (Expired/Unused Salt)
-
Validation: Confirm the solid is dry and free of oxidizers.
-
Action:
-
Keep in original container if possible.
-
If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: "Hazardous Waste - Solid Organic - Irritant."
-
Scenario 2: Reaction Mixtures & Mother Liquors
-
Validation: Check pH of the solution.
-
Action:
-
Quenching: If the mixture contains residual reactive reagents (e.g., acid chlorides, anhydrides), quench slowly with water/bicarb before adding to the amine waste.
-
pH Adjustment: Ensure the final waste stream pH is > 9 .
-
Reasoning: Acidifying amine waste can precipitate salts that clog disposal lines or generate heat. Keep amines basic/neutral.
-
-
Solvent Compatibility: Dilute with a combustible solvent (Ethanol, Acetone) to facilitate incineration.
-
B. Waste Segregation Workflow
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Decision matrix for segregating amine waste based on physical state and pH.
Emergency Contingencies (Spill Response)
Treat any spill of the Free Base as a corrosive release.
-
Evacuate & Ventilate: If >10 mL of free base is spilled outside a fume hood, evacuate the immediate area.
-
PPE Upgrade: Wear nitrile gloves (double layer recommended) and a face shield.
-
Neutralization (The "Dry" Method):
-
Collection: Sweep into a disposable container. Label as "Corrosive Debris."
Regulatory & Compliance Checklist
To maintain "Audit-Ready" status, adhere to these compliance points (based on US EPA/OSHA standards, applicable globally as best practice):
-
Waste Codes (RCRA - USA):
-
If in flammable solvent (Acetone/EtOH): D001 (Ignitable).
-
If pure Free Base (pH > 12.5): D002 (Corrosive).
-
Note: This compound is not P-listed or U-listed, but "Characteristic" codes apply.
-
-
Container Management:
-
Cap must be vapor-tight .
-
Headspace: Leave 10% volume to prevent pressure buildup from thermal expansion.
-
-
Satellite Accumulation: Store in a secondary containment tray (polypropylene) distinct from acid waste streams.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: trans-6-Amino-3-oxabicyclo[3.1.0]hexane dihydrochloride. Retrieved from
-
National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from
-
US Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from
-
Fisher Scientific. (2023). Chemical Compatibility and Segregation Guide. Retrieved from
Sources
Personal protective equipment for handling trans-6-Amino-3-oxabicyclo[3.1.0]hexane
[1]
Part 1: Executive Safety Snapshot
Immediate Action Required: Treat as a Skin & Respiratory Irritant .[1] While trans-6-Amino-3-oxabicyclo[3.1.0]hexane (often supplied as the hydrochloride salt) is not classified as "Fatal" or "Corrosive" under GHS Category 1, it poses significant operational risks due to its potential for sensitization and mucous membrane irritation.[1]
Critical Hazards (GHS):
-
H335: May cause respiratory irritation.[1]
The "Field" Reality: Primary amines on bicyclic frameworks often exhibit higher volatility and skin permeability than their molecular weight suggests.[1] The hydrochloride salt is hygroscopic; absorption of atmospheric moisture can lead to "clumping," increasing the risk of spatula flicking/aerosolization during weighing.[1]
Part 2: Chemical Profile & Risk Assessment[3]
Understanding the physical state is the first step in safety.[1] Most commercial preparations are the Hydrochloride (HCl) Salt , which stabilizes the volatile free amine.[1]
| Property | Data | Operational Implication |
| Physical State | White to off-white solid (Powder/Crystals) | Dust hazard.[1] susceptible to static charge.[1][3] |
| Solubility | High in Water, DMSO, Methanol | Spills will spread rapidly on wet surfaces.[1] |
| Reactivity | Basic (Free amine), Nucleophilic | Incompatible with acid chlorides, anhydrides, and strong oxidizers.[1] |
| Odor | Amine-like (Fishy/Ammonia) | Warning: Olfactory fatigue occurs quickly.[1] Do not rely on smell for leak detection.[1] |
Part 3: Personal Protective Equipment (PPE) Matrix
Do not use a "one size fits all" approach. Select PPE based on the specific operational scale.[1]
PPE Decision Logic
}
Detailed PPE Specifications
| Component | Specification | Field Insight |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness).[1] | Bicyclic amines can permeate thin latex.[1] Change outer gloves immediately after any splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1).[1] | Safety glasses are insufficient for >1g handling due to the risk of fine dust bypassing side shields. |
| Respiratory | Fume Hood (Face velocity >100 fpm).[1] | If weighing outside a hood (discouraged), use a P100 particulate respirator .[1] |
| Body | Lab Coat (Cotton/Poly blend) + Closed-toe shoes.[1] | Synthetic fibers (nylon) can melt if the amine reacts exothermically with spilled acids on the coat. |
Part 4: Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent inhalation of amine salts during transfer.
-
Static Control: Place an antistatic gun or ionizer bar near the balance.[1] Amine salts are prone to static cling, causing powder to "jump" onto gloves.
-
Draft Shielding: Use a balance enclosure inside the fume hood.[1] Do not turn the hood to "Max" turbulence while weighing fine powder.
-
Transfer: Use a disposable antistatic weighing boat .
Protocol B: Reaction Setup (Adding to Solution)
Objective: Mitigate exotherms and vapor release.
-
Solvent Prep: Ensure the receiving solvent is stirring before addition.[1]
-
Addition Rate: Add the solid portion-wise.
-
Why? If adding to an acyl chloride or acid, the neutralization is exothermic.[1] Rapid addition can cause solvent boiling and aerosolization of the amine.
-
-
Vessel Closure: Immediately cap or equip the flask with a condenser/septum after addition.
Part 5: Emergency Response & Decontamination
Spill Response Workflow
}
1First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3] Hold eyelids apart. Note: Amine burns can be deceptive; pain may subside while damage continues.[1]
-
Skin Contact: Wash with soap and water.[1][2][5] Do not use ethanol (it enhances skin absorption).[1]
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential sensitization).
Part 6: Waste Disposal Strategy
Compliance with local regulations (EPA/RCRA in US, REACH in EU) is mandatory.[1]
| Waste Stream | Handling Procedure |
| Solid Waste | Collect contaminated gloves, weighing boats, and paper towels in a double-bagged solid waste container labeled "Toxic/Irritant Solids."[1] |
| Aqueous Waste | If the amine was dissolved in water/acid: Adjust pH to neutral (pH 6-8) before disposal into the Aqueous Organic stream.[1] |
| Organic Solvents | Segregate into Non-Halogenated or Halogenated waste streams depending on the co-solvent.[1] |
| Container | Triple rinse empty reagent bottles with water before discarding glass.[1] Deface the label. |
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
